molecular formula C13H10BrN3O3S B2514263 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 2034504-31-7

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2514263
CAS No.: 2034504-31-7
M. Wt: 368.21
InChI Key: YFLSTUPYYPGAJF-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in the investigation of EGFR-driven signaling pathways and their role in oncogenesis. This compound exhibits significant anti-proliferative activity by effectively blocking EGFR-mediated autophosphorylation, thereby inducing cell cycle arrest and promoting apoptosis in susceptible cancer cell lines. Researchers utilize this inhibitor as a critical tool to dissect the molecular mechanisms of tumor growth and to explore potential therapeutic strategies for cancers characterized by aberrant EGFR signaling, such as non-small cell lung cancer (NSCLC) and glioblastoma. Its structure, based on a thieno[3,2-d]pyrimidine scaffold, is designed for high affinity and specificity towards the kinase domain of EGFR. Studies focusing on the structure-activity relationships of similar compounds highlight the importance of this core structure in achieving potent inhibitory effects. The compound serves as a valuable chemical probe for preclinical research aimed at understanding resistance mechanisms to EGFR-targeted therapies and for developing next-generation kinase inhibitors.

Properties

IUPAC Name

5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLSTUPYYPGAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes: : The synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the furan ring.

  • Bromination of the furan ring.

  • Introduction of the thienopyrimidine moiety.

  • Coupling the intermediate with an ethylamine derivative.

Reaction conditions: : Specific conditions include the use of solvents such as dimethylformamide, catalysts like palladium, and conditions such as reflux temperatures for specific reactions.

Industrial production methods: : Large-scale synthesis mirrors lab methods with optimizations for yield and purity, using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions
  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halogen exchange reactions or nucleophilic substitution using reagents like sodium hydroxide or sodium methoxide.

Common reagents and conditions: : Reagents include acids, bases, and solvents like tetrahydrofuran and methanol. Conditions often involve controlled temperatures and specific pH levels.

Major products formed: : These reactions can yield derivatives like de-brominated compounds, functionalized thienopyrimidine analogs, or various substituted furan derivatives.

Scientific Research Applications

Chemistry: : Utilized in developing new synthetic pathways, catalysts, and as a building block in heterocyclic chemistry.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

Medicine: : Explored for its antiviral, anticancer, and antibacterial properties in preclinical studies.

Industry: : Used in the design of novel materials, pharmaceuticals, and agrochemicals, showcasing its versatility.

Mechanism of Action

Mechanism: : The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

Molecular targets and pathways: : It may inhibit enzymes involved in DNA replication or repair, modulate signaling pathways in cells, or act as a ligand binding to specific receptors.

Comparison with Similar Compounds

Pyrido- and Pyrazolo-Pyrimidinone Analogues

Compounds in and feature pyrido[2,3-d]pyrimidin-4-one cores with phenyl or methyl substituents. For example:

  • 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide () has a pyridine-fused pyrimidinone system, increasing aromaticity and rigidity compared to the thieno analog .

Physicochemical Properties :

Compound (Source) Molecular Formula Molecular Weight Key Structural Feature
Target Compound C₁₉H₁₃BrN₄O₃ 425.2 (calculated) Ethyl linker, thieno-pyrimidinone
Compound C₁₉H₁₃BrN₄O₃ 425.2 Pyrido-pyrimidinone, methyl group

Benzo[b]thiophene and Pyrazolo-Pyrimidinone Derivatives

  • 4.59 (): A benzo[b]thiophene derivative with a dimethylamino propyl carbamoyl group, synthesized for G-quadruplex targeting. Its carboxamide linkage differs from the ethyl-furan group in the target compound, impacting solubility and DNA interaction modes .
  • 922845-48-5 (): A pyrazolo[3,4-d]pyrimidinone derivative with a 3-methylbenzyl group. The pyrazolo core introduces additional nitrogen atoms, modifying electronic properties compared to the thieno system .

Biological Activity

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound integrates a brominated furan ring and a thieno[3,2-d]pyrimidine moiety , which are known for their diverse biological activities. The structural characteristics of this compound suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrN3O3SC_{14}H_{12}BrN_3O_3S. The presence of the bromine atom enhances the compound's reactivity and potential biological interactions. The unique combination of functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to mimic certain biological substrates, allowing the compound to inhibit or modulate the activity of these targets. This mechanism is crucial for understanding its potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways . The specific interactions of this compound with cancer-related targets warrant further investigation.

Antimicrobial Properties

In addition to anticancer activity, compounds with furan and thieno[3,2-d]pyrimidine structures have been reported to possess antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular processes . The exact mechanisms by which this compound exerts its antimicrobial effects are still under exploration.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC14H12BrN3O3SC_{14}H_{12}BrN_3O_3SAnticancer, Antimicrobial
Thieno[2,3-d]pyrimidin-4(3H)-oneC8H6N2OSC_{8}H_{6}N_{2}OSAnticancer
5-Bromo-2-methoxypyridineC7H6BrNC_{7}H_{6}BrNAntimicrobial

This table highlights the diverse biological activities associated with structurally similar compounds. The unique combination of brominated furan and thieno[3,2-d]pyrimidine moieties in this compound enhances its potential as a therapeutic agent.

Case Studies and Research Findings

  • Anticancer Studies : A recent study explored the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of furan-based compounds against several bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting a promising avenue for developing new antimicrobial agents .

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